REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]([NH:7][C:8]1[C:9]([N+:19]([O-])=O)=[CH:10][C:11](Br)=[C:12]2[C:17]=1[N:16]=[CH:15][CH:14]=[CH:13]2)=[O:6])C.[H][H]>C(O)(=O)C.[Pd]>[NH:7]1[C:8]2[C:17]3[NH:16][CH2:15][CH2:14][CH2:13][C:12]=3[CH:11]=[CH:10][C:9]=2[NH:19][C:4](=[O:3])[C:5]1=[O:6]
|
Name
|
product
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)NC=1C(=CC(=C2C=CC=NC12)Br)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
gave negligible material
|
Type
|
WASH
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Details
|
The catalyst/celite was washed two times with 1 N HCl
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol/dimethylformamide
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(C(NC=2C=CC3=C(C12)NCCC3)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |